2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide
Overview
Description
2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H15BrN4O4S and its molecular weight is 499.3. The purity is usually 95%.
BenchChem offers high-quality 2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Pyrazoline Derivatives
The compound contains a pyrazoline derivative, which is a heterocyclic chemical compound. Pyrazolines and their derivatives have been shown to possess a wide range of biological and pharmacological activities. They have been used in the development of many new promising drugs due to their confirmed biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
The compound has been linked with neurotoxic potentials. A study investigated the effects of a pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins. The results suggested that the compound could affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Synthesis of Fused Quinoline Systems
The compound contains a quinoline system, which is a class of organic compounds with various applications. One of the applications of the compound could be in the synthesis of fused quinoline or bisquinoline systems .
Biological Activities of Thiazoles
The compound contains a thiazole ring. Thiazoles are found in many potent biologically active compounds. They have a wide variety of biological, pharmaceutical, and technological applications. They have been used in the development of antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Regulation of Inflammatory Diseases
The compound is a promising candidate for different biomedical applications, particularly for the regulation of inflammatory diseases. This has been shown by docking studies .
Potential Applications in Liquid Crystal Technology
The compound contains an isoxazole ring, which is a key intermediate in the synthesis of heterocyclic liquid crystals. These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE). They could be used in the production of side-chain liquid crystal oligomers and polymers .
properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O4S/c22-12-3-1-11(2-4-12)19-24-18(30-25-19)9-31-21-23-15-8-17-16(28-10-29-17)7-14(15)20(27)26(21)13-5-6-13/h1-4,7-8,13H,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQHKYQZMSSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methoxybenzyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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